Acrylic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enoyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOQCYCJMAIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-00-2 | |
| Record name | 2-Propenoic acid, anhydride, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70942685 | |
| Record name | Prop-2-enoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-76-5, 61932-59-0 | |
| Record name | Acrylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acryloxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061932590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prop-2-enoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acrylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRYLIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BYS5VWG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context of Acrylic Anhydride Studies
The exploration of acrylic anhydride (B1165640) and related compounds has a history rooted in the broader development of polymer chemistry and organic synthesis. Early investigations into anhydrides date back to the early 20th century, with French patent FR784458 in 1934 describing the preparation of various anhydrides by reacting acetic anhydride with the corresponding acid. justia.com Later, in the mid-20th century, processes for preparing acrylic anhydride itself were developed. One such method involved the reaction of acrylic acid, acetylene (B1199291), and nickel carbonyl in an inert solvent. google.com
A significant advancement in the synthesis of this compound came with the use of acetic anhydride as a reactant with acrylic acid. justia.comgoogle.com A French patent application in 1987 detailed a batchwise synthesis process involving the reaction of acetic anhydride with (meth)acrylic acid in the presence of polymerization inhibitors. justia.comgoogle.com This method involved reacting the two components, removing the resulting acetic acid, and then performing a distillation. justia.comgoogle.com However, this process faced challenges with polymerization. google.com Over the years, refinements to this process have been a key focus of research, aiming to improve efficiency and overcome issues like polymerization. justia.comgoogle.com
Significance of Acrylic Anhydride in Contemporary Chemical Science
Acrylic anhydride (B1165640) is a valuable reagent in modern chemical science due to its high reactivity, which stems from the anhydride functional group. ontosight.ai This reactivity makes it a cornerstone in various applications, particularly in polymer chemistry and organic synthesis.
Key Applications and Research Findings:
Polymer Synthesis: Acrylic anhydride is a crucial monomer for producing specialty acrylates and acrylamides. smolecule.comlookchem.comchemicalbook.com These monomers are then used to create a wide range of polymers with desirable properties. For instance, polyacrylates synthesized using this compound are known for their excellent adhesion, durability, and water resistance, making them suitable for coatings, adhesives, and textiles. smolecule.com It is also used in the formulation of acrylic resins. smolecule.comlookchem.comchemicalbook.com
Crosslinking Agent: The compound serves as a crosslinking agent in polymerization reactions, enhancing the properties of the resulting polymers. justia.comgoogle.comgoogle.com Crosslinking creates a network structure within the polymer, improving its mechanical strength and durability. polysciences.com
Organic Synthesis: this compound is a versatile reagent for synthesizing a variety of organic compounds. smolecule.comlookchem.comchemicalbook.com It is particularly useful for preparing thioesters and esters of tertiary alcohols, which can be challenging to obtain through conventional esterification methods. google.comgoogle.com
Surface Modification: The reactivity of this compound allows for the functionalization of surfaces. polysciences.com It can be grafted onto materials containing hydroxyl and amine groups, which is beneficial in biomedical and industrial applications. polysciences.com For example, it has been used in the photograft polymerization of acrylic acid onto liquid crystal polymer films to alter their surface properties. acs.org
Biomolecule Modification: Researchers have utilized this compound for the selective modification of biomolecules like proteins and carbohydrates. smolecule.com This can introduce new functional groups, alter the molecule's properties, and aid in studying biological processes. smolecule.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H6O3 ontosight.aismolecule.com |
| Molecular Weight | 126.11 g/mol ontosight.aismolecule.com |
| Boiling Point | 85-86 °C at 17 mmHg chembk.com |
| Melting Point | -20 °C smolecule.com |
| Flash Point | 77 °C chembk.com |
Current Research Landscape and Future Directions for Acrylic Anhydride
Traditional Synthesis Routes
Traditional methods for synthesizing this compound often rely on readily available petrochemical-based starting materials.
A common and straightforward method for preparing this compound involves the reaction between acrylic acid and acryloyl chloride. This reaction is typically facilitated by a base, such as triethylamine (B128534), which acts as a scavenger for the hydrogen chloride (HCl) byproduct formed during the reaction. The process involves the dropwise addition of acryloyl chloride to a cooled solution of acrylic acid and triethylamine in an appropriate solvent like tetrahydrofuran (B95107) (THF). After the addition, the mixture is stirred at room temperature to allow the reaction to proceed to completion. The resulting triethylammonium (B8662869) chloride precipitate is removed by filtration, and the this compound is isolated from the filtrate after solvent evaporation and a work-up procedure involving washing with aqueous solutions. This method can achieve high yields, often in the range of 70-80%.
Table 1: Synthesis of this compound from Acrylic Acid and Acryloyl Chloride
| Parameter | Details |
|---|---|
| Reactants | Acrylic acid, Acryloyl chloride |
| Base/Catalyst | Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Initial cooling (ice bath), then room temperature |
| Reaction Time | 16 hours |
| Reported Yield | 80% |
Table 2: Synthesis of this compound from Acrylic Acid, Acetylene (B1199291), and Nickel Carbonyl google.com
| Parameter | Details |
|---|---|
| Reactants | Acrylic acid, Acetylene, Nickel carbonyl |
| Solvent | Inert organic solvent (e.g., Ethylene (B1197577) dichloride) |
| Reaction Temperature | 40°C to 100°C |
| Key Feature | Utilizes inexpensive acetylene; allows for recycling of byproducts |
| Reported Yield | 86.9% |
Reaction of Acrylic Acid with Acryloyl Chloride
Advanced Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for anhydride synthesis, including biobased routes and process intensification techniques like reactive distillation.
Table 3: Key Steps in the Biobased Synthesis of Acrylic Acid from Furfural (B47365) d-nb.infonih.gov
| Reaction Step | Intermediate/Product | Reported Yield |
|---|---|---|
| Photooxygenation & Aerobic Oxidation of Furfural | Maleic Anhydride | 85% (over 2 steps) |
| Hydrolysis & Ethenolysis | Acrylic Acid | 81% (over 4 steps from Furfural) |
Batch reactive distillation is an advanced process intensification technique that combines chemical reaction and distillation in a single unit. While detailed studies for this compound are limited, the synthesis of the closely related meththis compound using this method has been thoroughly investigated. researchgate.netacs.org In this process, methacrylic acid is reacted with acetic anhydride. acs.orgacs.org The reaction is a reversible second-order equilibrium. researchgate.net By continuously removing the more volatile acetic acid byproduct via distillation, the reaction equilibrium is shifted towards the product side, resulting in a high conversion of the starting acid and a high yield of the desired anhydride. researchgate.netacs.org For the synthesis of meththis compound, this method has achieved a conversion of 99.95% and a yield of 86.99%. researchgate.netacs.org This technique presents a promising approach for the efficient production of this compound by potentially reacting acrylic acid with acetic anhydride. chemcess.com
Table 4: Synthesis of Meththis compound via Batch Reactive Distillation researchgate.netacs.org
| Parameter | Details |
|---|---|
| Process | Batch Reactive Distillation |
| Reactants | Methacrylic acid, Acetic anhydride |
| Principle | Simultaneous reaction and removal of acetic acid byproduct to shift equilibrium |
| Reported Conversion (Methacrylic Acid) | 99.95% |
| Reported Yield (Meththis compound) | 86.99% |
Biobased Synthesis Pathways via Furfural
Comparative Analysis of Synthesis Methods
The various methods for synthesizing this compound offer distinct advantages and disadvantages.
Traditional Routes: The reaction of acrylic acid with acryloyl chloride is a reliable laboratory-scale method that provides good yields but involves a multi-step work-up to remove byproducts and the solvent. The route using acetylene and nickel carbonyl is economically advantageous for large-scale production due to the low cost of acetylene and the potential to recycle key components. google.com However, it involves handling toxic nickel carbonyl. chemcess.com
Efficiency and Yield Considerations
The synthesis of this compound can be accomplished through several chemical pathways, with varying degrees of efficiency and yield. The selection of a particular method often depends on the desired purity, scale of production, and available starting materials.
One common laboratory-scale method involves the reaction of acrylic acid with acryloyl chloride. In a typical procedure, acryloyl chloride is added to a solution of acrylic acid and a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF). This method has been reported to produce this compound in yields ranging from 70% to 80%.
Another established route is the reaction between acrylic acid and acetic anhydride. prepchem.comacs.org In this process, the mixture is heated, and the acetic acid produced as a byproduct is continuously removed by distillation to drive the reaction toward the product. prepchem.com This method can achieve a yield of approximately 75%. prepchem.com A similar process for the closely related meththis compound, reacting methacrylic acid with acetic anhydride, has demonstrated yields as high as 86.99%, with a methacrylic acid conversion rate of 99.95%. acs.org Research has also shown a yield of 81.9% for meththis compound based on the amount of acetic anhydride used. googleapis.com
A higher yield of 91% has been reported for a synthesis route utilizing acrylic acid and benzenesulfonyl chloride in the presence of triethylamine and a methylene (B1212753) chloride solvent. chemicalbook.com This method resulted in a product with 99% purity as determined by gas chromatography. chemicalbook.comlookchem.com
The efficiency of these reactions is influenced by factors such as reaction temperature, pressure, molar ratio of reactants, and the effective removal of byproducts. prepchem.comacs.org For instance, in the reaction between acrylic acid and acetic anhydride, the process can last for several hours while acetic acid is drawn off under reduced pressure to favor the formation of this compound. prepchem.com
Below is a data table summarizing the yields of various synthetic methods for this compound and related compounds.
Reported Yields for Anhydride Synthesis
| Product | Reactants | Yield | Reference |
|---|---|---|---|
| This compound | Acrylic acid, Acryloyl chloride, Triethylamine | 70-80% | |
| This compound | Acrylic acid, Acetic anhydride | 75% | prepchem.com |
| This compound | Acrylic acid, Benzenesulfonyl chloride, Triethylamine | 91% | chemicalbook.com |
| Meththis compound | Methacrylic acid, Acetic anhydride | 86.99% | acs.org |
Environmental Impact of Synthetic Processes
The environmental footprint of this compound synthesis is a significant consideration, prompting research into more sustainable and "green" methodologies. Traditional synthetic routes often involve reactants and generate byproducts that have environmental and safety concerns. For example, methods based on acid chlorides like acryloyl chloride, or those using phosgene (B1210022) derivatives, are often avoided in industrial processes due to the toxic and corrosive nature of these reagents. globaljournals.orgresearchgate.net
A key principle of green chemistry is to minimize waste. The environmental impact of a chemical process can be quantified using metrics like the E-factor (environmental factor), which measures the mass of waste produced per mass of product. chemistryviews.orgacs.orgchemeurope.com One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are being explored to reduce the E-factor significantly. chemistryviews.orgchemeurope.com This approach minimizes the use of work-up solvents, which contribute a large proportion of the waste in chemical manufacturing. chemistryviews.org Research into one-pot processes for producing polyacrylates from acrylic acid has shown the potential to reduce the E-factor by as much as three-quarters. chemistryviews.orgchemeurope.com
The shift toward bio-based feedstocks represents another major strategy for reducing the environmental impact of chemical production. d-nb.infonih.gov Conventional production of key chemical building blocks relies heavily on non-renewable fossil fuels. chemistryviews.orgrsc.org Researchers are developing pathways to produce monomers like acrylic acid and its precursors from renewable biomass resources such as furfural and glycerol. acs.orgd-nb.inforesearchgate.net For example, a multi-step, environmentally benign route from biomass-derived furfural to acrylic acid has been demonstrated with high atom efficiency and minimal waste. d-nb.infonih.govrug.nl Similarly, syntheses using glycerol, a byproduct of biodiesel production, and maleic anhydride are being developed. acs.org
Hydrolysis Reactions of this compound
This compound readily reacts with water in a process known as hydrolysis. cymitquimica.comlibretexts.org This reaction results in the cleavage of the anhydride bond and the formation of two molecules of acrylic acid. cymitquimica.com The hydrolysis can be catalyzed by either acidic or basic conditions. youtube.comnoaa.gov
The general mechanism for the hydrolysis of an acid anhydride involves the nucleophilic attack of a water molecule on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and a carboxylate ion is eliminated as a leaving group, which is then protonated to yield a carboxylic acid. The other portion of the molecule also becomes a carboxylic acid. libretexts.org
Due to its susceptibility to hydrolysis, it is crucial to protect this compound from moisture during storage and handling to prevent its decomposition into acrylic acid. cymitquimica.com
Reactions with Nucleophiles
The electrophilic nature of the carbonyl carbons in this compound makes it highly susceptible to attack by various nucleophiles. libretexts.org These reactions typically proceed through a nucleophilic acyl substitution mechanism, where the nucleophile replaces the carboxylate leaving group. libretexts.orgechemi.com
Reactions with Alcohols to Form Esters
This compound reacts with alcohols to produce acrylate (B77674) esters and a molecule of acrylic acid as a byproduct. libretexts.org This reaction, known as alcoholysis, is a common method for synthesizing a wide variety of acrylate esters. google.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the acrylic acid formed. libretexts.org
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. libretexts.org A base then deprotonates the intermediate, followed by the elimination of a carboxylate leaving group. Finally, protonation of the carboxylate yields acrylic acid, and the primary product is the acrylate ester. libretexts.org
For instance, the reaction of this compound with adamantan-1-ol in the presence of an acidic catalyst yields acrylic acid adamantan-1-yl ester with a high yield of 95%. chemicalbook.comlookchem.com
Table 1: Examples of Esterification Reactions with this compound
| Alcohol | Catalyst/Conditions | Product | Yield (%) | Reference |
| Adamantan-1-ol | Acidic catalyst, cyclohexane, heating | Acrylic acid adamantan-1-yl ester | 95 | chemicalbook.comlookchem.com |
| Secondary or Tertiary Alcohols | Basic compound (pKa ≤ 11) | (Meth)acrylic ester | High | google.com |
| Lauryl alcohol, tetrahydrogeraniol, L-menthol, ethyl-L-lactate, vanillin | Boc2O, MgCl2 or La(OTf)3 | Corresponding (meth)acrylates | Not specified | researchgate.net |
Reactions with Amines to Form Amides
This compound reacts with primary and secondary amines to form N-substituted acrylamides and a molecule of acrylic acid. libretexts.org This aminolysis reaction follows a nucleophilic acyl substitution pathway. libretexts.orgechemi.com Typically, two equivalents of the amine are required: one to act as the nucleophile and the other to neutralize the acrylic acid byproduct by forming an ammonium (B1175870) salt. libretexts.org
The mechanism begins with the nucleophilic attack of the amine on a carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org Deprotonation by a second amine molecule and subsequent removal of the carboxylate leaving group yields the amide product. libretexts.org This method is effective for synthesizing various acrylamides. google.comchembk.com
Grafting onto Hydroxyl- and Amine-Containing Materials
The high reactivity of this compound allows for its use in modifying the surfaces of materials that possess hydroxyl (-OH) and amine (-NH2) functional groups. polysciences.compolysciences.com This process, known as grafting, involves the covalent attachment of acrylate groups onto the material's surface. polysciences.compolysciences.com
Grafting with this compound can significantly alter the surface properties of materials, such as improving adhesion, enhancing crosslinking capabilities, and providing reactive sites for further functionalization. polysciences.compolysciences.com For example, it can be used to functionalize surfaces for biomedical applications and in the development of advanced polymers and composites. polysciences.compolysciences.com This technique has been applied to various substrates, including polymers and glass fibers, to improve their compatibility with other materials. scientific.netresearchgate.netresearchgate.net
Reactions with Inorganic Acids
This compound can react with certain inorganic acids. biosynth.com For example, it has been shown to be reactive in the presence of trifluoromethanesulfonic acid. biosynth.com The reaction of acrylic acid with sulfur trioxide in the gas phase can produce acrylic sulfuric anhydride. nih.govacs.org This reaction is essentially barrierless and proceeds through a π2 + π2 + σ2 cycloaddition mechanism within the acrylic acid-SO3 complex. nih.govacs.org The formation of mixed anhydrides with inorganic acids like sulfuric acid, nitric acid, and phosphoric acid can be catalyzed by acid or base catalysts. google.comgoogle.com
Cycloaddition Reactions Involving this compound
The carbon-carbon double bond in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. orientjchem.org In these [4+2] cycloaddition reactions, this compound reacts with a conjugated diene to form a cyclic adduct. orientjchem.org For example, the reaction of 9-anthraldehyde (B167246) with maleic anhydride, a similar cyclic anhydride, proceeds to give predominantly the ortho regioisomer. orientjchem.org While specific examples detailing this compound as the dienophile are less common in the provided context, its structural similarity to other dienophiles like maleic anhydride and acrylic acid suggests its potential to undergo such reactions. orientjchem.orggoogle.com
Thermodynamic and Kinetic Aspects of this compound Reactions
The reactivity of this compound is governed by both thermodynamic favorability and kinetic barriers. These aspects are influenced by factors such as temperature, catalysts, and the specific reaction pathway.
Kinetic Analysis
Kinetic studies provide information on reaction rates and the energy barriers that must be overcome. The activation energy (Ea) is a key parameter; a lower Ea corresponds to a faster reaction rate.
Reaction with Inorganic Acids: One study has shown that the reaction of this compound with an inorganic acid has an activation energy between 41 and 45 kcal/mol. biosynth.com
Intramolecular Anhydride Formation: In a related process, the formation of anhydride cross-linkages within xerogels of poly(acrylic acid) follows a second-order mechanism with an activation energy of approximately 25 kcal/mol. nih.gov This reaction represents the formation of anhydride bonds through intramolecular condensation of carboxylic acid groups within a polymer chain.
For comparison, the polymerization of the parent compound, acrylic acid, has been studied more extensively. In isopropanol (B130326), the activation energy for acrylic acid polymerization is reported to be between 58.6 ± 0.8 kJ/mol and 88.5 ± 1.5 kJ/mol, depending on the initiator concentration. researchgate.netresearchgate.net
| Reaction | System | Activation Energy (Ea) | Reaction Order | Source |
|---|---|---|---|---|
| Reaction with inorganic acid | This compound | 41 - 45 kcal/mol | Not specified | biosynth.com |
| Intramolecular anhydride formation | Poly(acrylic acid) xerogels | ~25 kcal/mol | Second-order | nih.gov |
| Polymerization | Acrylic Acid in isopropanol (0.5 mol% AIBN) | 58.6 ± 0.8 kJ/mol | 1.73 ± 0.15 | researchgate.netresearchgate.net |
| Polymerization | Acrylic Acid in isopropanol (1.0 mol% AIBN) | 88.5 ± 1.5 kJ/mol | 1.73 ± 0.15 | researchgate.netresearchgate.net |
Thermodynamic Considerations
Thermodynamic data, such as the enthalpy of reaction (ΔH), indicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat. Polymerization reactions of vinyl monomers are typically highly exothermic. noaa.gov
Polymerization of Acrylic Acid: The polymerization of acrylic acid is an exothermic process. The reaction enthalpy has been reported in the range of -66.4 ± 4.8 kJ/mol to -77.36 kJ/mol. researchgate.net This high exothermicity suggests that the polymerization of the structurally similar this compound is also likely to be significantly exothermic.
Reaction with Sulfur Trioxide: Computational studies on the reaction of acrylic acid with sulfur trioxide to form acrylic sulfuric anhydride show that the reaction is thermodynamically favorable, with a calculated equilibrium constant suggesting rapid production. acs.org
| Reaction | System | Enthalpy of Reaction (ΔH) | Source |
|---|---|---|---|
| Polymerization in isopropanol | Acrylic Acid | -66.4 ± 4.8 kJ/mol | researchgate.net |
| Polymerization in water | Acrylic Acid | -77.36 kJ/mol | researchgate.net |
| Synthesis Step 1 (Exothermic) | Meththis compound Synthesis | -6.29 kJ/mol | acs.org |
| Synthesis Step 2 (Endothermic) | Meththis compound Synthesis | +9.62 kJ/mol | acs.org |
Polymerization Science of Acrylic Anhydride
Homopolymerization of Acrylic Anhydride (B1165640)
The homopolymerization of acrylic anhydride is characterized by a distinctive reaction pathway known as cyclopolymerization. Unlike simple vinyl polymerization which leads to linear chains with pendant groups, the polymerization of this non-conjugated diene involves the formation of cyclic structures within the polymer backbone. This process is typically initiated by free radicals.
Cyclopolymerization Mechanisms
The radical polymerization of this compound proceeds through a competitive mechanism involving intermolecular and intramolecular propagation steps. After the initial addition of a radical to one of the vinyl groups of a monomer molecule, the resulting radical can either react with another monomer molecule (intermolecular propagation) or attack the second vinyl group within the same monomer unit (intramolecular propagation or cyclization).
The balance between these two pathways is crucial in determining the final polymer structure. Several factors influence this balance. Studies on the analogous meththis compound have shown that conditions such as high temperature, low monomer concentration, and the polarity of the solvent can favor the cyclization step. mdpi.com For meththis compound, the intramolecular propagation (cyclization) was found to have a higher activation energy than the intermolecular step, suggesting that higher temperatures would accelerate cyclization. mdpi.com The ratio of the rate constant of vinyl propagation to that of cyclization (kc/kp) for this compound has been reported to be lower than that for meththis compound, indicating a greater tendency for this compound to cyclize. zbaqchem.com For example, the ratio for this compound is 0.17 l./mole, compared to 0.022 l./mole for meththis compound. zbaqchem.comcapes.gov.br
Formation of Cyclic Anhydrides on Polymerization
The predominant outcome of this compound polymerization is the formation of a polymer containing cyclic anhydride units. acs.orgutah.edu The intramolecular cyclization step leads to the creation of rings directly incorporated into the main polymer chain. Research on the closely related meththis compound shows that the polymerization mainly produces six-membered (glutaric anhydride-type) rings. capes.gov.brrsc.org Along with these cyclic structures, a certain fraction of the monomer units may react through only one vinyl group, leaving unreacted pendant vinyl groups or forming linear anhydride units, though cyclization is the dominant reaction. capes.gov.br The resulting polymer is generally soluble, which is characteristic of a linear or branched structure rather than a cross-linked network. dow.com The formation of these cyclic units is a key feature that distinguishes poly(this compound) from polymers derived from monofunctional acrylic monomers.
Studies on Microstructure of Polythis compound
The microstructure of poly(this compound) and its analogs has been investigated using various spectroscopic techniques, primarily Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for confirming the presence and type of cyclic structures within the polymer chain.
For instance, studies on poly(meththis compound) show distinct IR absorption bands corresponding to the cyclic anhydride structures. The six-membered rings exhibit characteristic carbonyl (C=O) stretching vibrations at approximately 1800 and 1760 cm⁻¹. capes.gov.br In other studies involving anhydride formation from poly(acrylic acid), similar peaks have been observed around 1803 and 1759 cm⁻¹, which are indicative of cyclic intramolecular anhydride structures. text2fa.ir The increase in these specific peaks during reaction or processing confirms the cyclization process. rsc.org
NMR spectroscopy provides further microstructural details. In studies of poly(meththis compound), ¹³C NMR has been used to confirm cyclization by the presence of a single peak in the carbonyl region, which indicates a uniform cyclic structure. acs.org ¹H NMR can also be used to analyze the polymer backbone and confirm the absence of significant amounts of pendant vinyl groups, which would indicate a high degree of cyclization. acs.org
| Polymer System | Spectroscopic Method | Key Signal/Peak (Wavenumber/Shift) | Assignment | Reference |
|---|---|---|---|---|
| Poly(meththis compound) | FTIR | 1800 and 1760 cm⁻¹ | Carbonyl stretching in six-membered rings | capes.gov.br |
| Poly(acrylic acid) - heat treated | FTIR | 1803 and 1759 cm⁻¹ | Carbonyl stretching in cyclic intramolecular anhydride | text2fa.ir |
| Poly(meththis compound) | ¹³C NMR | Single peak in carbonyl region | Confirmation of cyclization | acs.org |
Copolymerization of this compound
This compound can also be copolymerized with a variety of other monomers to create polymers with tailored properties. This process incorporates the reactive anhydride functionality alongside other chemical groups, opening up possibilities for diverse applications.
Copolymerization with Vinyl Monomers
This compound has been successfully copolymerized with olefin monomers. A notable example is the copolymerization with ethylene (B1197577), catalyzed by palladium complexes. Research has shown that dipalladium catalysts can efficiently produce copolymers of ethylene and this compound. cmu.edu The incorporation of this compound into the polymer chain is influenced by reaction conditions such as the initial feed amount of the anhydride, ethylene pressure, and temperature. cmu.edu During this copolymerization, the this compound unit undergoes cyclization, resulting in a polymer with cyclic anhydride groups along the polyethylene (B3416737) backbone. cmu.edu
The table below summarizes findings from a study on the copolymerization of ethylene with this compound using a dipalladium catalyst.
| Run | AA Feed (mmol) | Polymer Yield (g) | AA Incorporation (mol %) | Molecular Weight (Mₙ) (g/mol) |
|---|---|---|---|---|
| 1 | 2.1 | 0.48 | 1.8 | 133,000 |
| 2 | 4.2 | 0.39 | 2.5 | 124,000 |
| 3 | 6.3 | 0.17 | 4.0 | 112,000 |
| 4 | 8.4 | 0.08 | 5.7 | 96,000 |
Furthermore, complex copolymers incorporating this compound with acrylate (B77674) monomers like methyl methacrylate (B99206) have been synthesized. nih.gov While direct studies on the copolymerization of this compound with monomers like styrene (B11656) are not extensively detailed in available literature, the behavior of the structurally similar maleic anhydride provides valuable insights. Maleic anhydride readily copolymerizes with vinyl monomers such as styrene and methyl methacrylate, often forming alternating copolymers due to the formation of charge-transfer complexes (CTCs) between the electron-poor anhydride and the electron-rich comonomer. acs.orgresearchgate.netrsc.orgbritannica.com
Copolymerization with Acrylic Acid
Copolymers of this compound and acrylic acid are valuable materials, combining the reactivity of the anhydride with the hydrophilicity and ionic nature of the carboxylic acid. While direct synthesis from this compound and acrylic acid monomers is one route, these copolymers are often produced by the free-radical polymerization of maleic anhydride and acrylic acid in an aqueous solution, followed by the hydrolysis of the maleic anhydride units. zbaqchem.comthwater.netmdpi.com
Studies on the maleic anhydride-acrylic acid system show that the reaction yields a low molecular weight polyelectrolyte with good thermal stability. thwater.net The process is typically initiated by a persulfate initiator in water. zbaqchem.com The properties of the resulting copolymer can be tuned by adjusting the reaction temperature, time, initiator concentration, and the molar ratio of the monomers. zbaqchem.com A study on the terpolymerization of vinyl acetate (B1210297), maleic anhydride, and acrylic acid noted that a hydrogen-bonding complex (H-complex) can form between the maleic anhydride and acrylic acid, which influences the polymerization mechanism and promotes an alternating structure. dergipark.org.tr A complex polymer system synthesized via in-situ polymerization has also been reported, containing units derived from this compound, methyl methacrylate, and acrylic acid, highlighting the feasibility of creating such multifunctional polymers. nih.gov
Copolymerization with Maleic Anhydride Derivatives
The copolymerization of acrylic monomers with maleic anhydride and its derivatives is a significant area of research, leading to functional polymers with a range of applications. While direct copolymerization studies of this compound with maleic anhydride are not extensively detailed, the behavior of acrylic acid in this context provides a close analogue.
Copolymers of acrylic acid and maleic anhydride (PAAMa) can be synthesized through methods like free-radical polymerization. mdpi.com For instance, a water-soluble PAAMa copolymer was prepared by reacting maleic anhydride and acrylic acid in deionized water with ammonium (B1175870) persulfate as the initiator. mdpi.com The resulting polymer contains reactive anhydride units that can be further modified. In one study, these anhydride groups were reacted with an amino-functionalized terpyridine derivative to create metallo-supramolecular hydrogels. mdpi.comnih.gov This process involves an amidation reaction where the amino group attacks the anhydride unit, successfully grafting the terpyridine segments onto the polymer backbone. mdpi.com
Radiation synthesis is another method used to produce maleic anhydride/acrylic acid copolymers. aphrc.orgtandfonline.comtandfonline.com Research has shown that the conditions of this synthesis significantly impact the copolymer's properties. aphrc.orgtandfonline.com An increase in the irradiation dose leads to a higher copolymer yield and greater molecular weight. aphrc.orgtandfonline.comtandfonline.com Conversely, increasing the proportion of maleic anhydride in the initial monomer feed results in a lower copolymer yield. aphrc.orgtandfonline.comtandfonline.com These copolymers can also be derivatized by reacting them with organic compounds containing reactive amino groups, such as sulfa drugs or amino acid derivatives, to create materials with potential antibacterial properties. tandfonline.comtandfonline.com
Patents describe processes for producing these copolymers, sometimes in a molten maleic anhydride medium, which itself acts as the polymerization environment at temperatures between 60°C and 200°C. google.com It is noted that maleic anhydride generally copolymerizes effectively with many vinyl comonomers, often forming alternating copolymers, although it does not readily homopolymerize. acs.org The resulting copolymers, such as those from maleic anhydride and acrylic acid, are effective chelating agents. google.com
Copolymerization with Methyl Methacrylate
This compound's reactivity can also be understood through the well-documented copolymerization of maleic anhydride with methyl methacrylate (MMA). These monomers can be copolymerized via radical polymerization to produce poly(methyl methacrylate-co-maleic anhydride), or P(MMA-co-MA). mdpi.comresearchgate.net
The kinetics and mechanism of this reaction have been studied in various solvents. researchgate.net Unlike some systems where charge-transfer complexes dictate a 1:1 alternating structure, the radical copolymerization of maleic anhydride and MMA is less influenced by such complexes, resulting in copolymers with varying compositions. researchgate.net The composition and molecular weight of the final polymer are systematically affected by the choice of solvent, monomer concentrations, and the type and concentration of the initiator. researchgate.net
Synthesis is typically carried out via free-radical polymerization. mdpi.com For example, P(MMA-co-MA) has been synthesized through a radical reaction in ethyl acetate with azobisisobutyronitrile (AIBN) as the initiator at elevated temperatures (e.g., 85 ± 1 °C). mdpi.com Another patented method involves bulk polymerization in a vessel using a monomer mixture of MMA and maleic anhydride with initiators like dilauroyl peroxide and 2,2-bis(tert-butylperoxy)butane, and a molecular weight regulator such as n-dodecyl mercaptan. google.com The polymerization can be conducted at relatively low temperatures, for instance, in a water bath between 45°C and 65°C, followed by tempering at a higher temperature to complete the reaction. google.com
The resulting P(MMA-co-MA) copolymers are used in various applications, including as compatibilizers for polymer blends, such as those containing polyketone and polycarbonate, where the copolymer helps to reduce particle size and improve material properties. researchgate.net
Kinetic Studies of Polymerization
Influence of Solvent and Temperature on Cyclopolymerization
The radical polymerization of this compound is characterized by cyclopolymerization, a process where the propagating chain reacts intramolecularly to form a cyclic unit. The efficiency of this cyclization is highly dependent on the reaction conditions, particularly the solvent and temperature. capes.gov.brresearchgate.net
Detailed studies on the cyclopolymerization of acrylic and methacrylic anhydrides reveal that the tendency to form cyclic structures, as measured by the cyclization constant (Kc), increases with:
Increased Temperature : Higher temperatures favor the intramolecular cyclization reaction. capes.gov.brresearchgate.net Notably, the relationship is not a simple linear one (a linear plot of ln(Kc) vs. 1/T is not observed), suggesting that depropagation becomes a significant competing reaction at elevated temperatures. capes.gov.brresearchgate.net
Increased Solvent Polarity : More polar solvents promote the formation of cyclic units. capes.gov.brresearchgate.net
Decreased Monomer Concentration : Lowering the initial monomer concentration favors the intramolecular reaction (cyclization) over the intermolecular propagation step. capes.gov.brresearchgate.netresearchgate.net
These factors allow for the control of the resulting polymer's microstructure. researchgate.net For this compound, these conditions specifically favor the formation of five-membered rings within the polymer chain. researchgate.net For the analogous meththis compound, studies have shown that poor solvent systems can also enhance cyclization by causing the polymer chain to coil tightly, which sterically favors the intramolecular reaction. tandfonline.com
Table 1: Influence of Reaction Conditions on the Cyclopolymerization of this compound
| Parameter | Effect on Cyclization (Kc) | Favored Ring Structure | Reference(s) |
|---|---|---|---|
| Temperature | Increases with higher temperature | Five-membered ring | capes.gov.br, researchgate.net |
| Solvent Polarity | Increases with higher polarity | Five-membered ring | capes.gov.br, researchgate.net |
| Monomer Conc. | Increases with lower concentration | Five-membered ring | capes.gov.br, researchgate.net |
Activation Energies in Polymerization Processes
A key finding in the study of meththis compound is that the intramolecular propagation step (cyclization) has a higher activation energy (2.6 ± 0.3 kcal/mol ) than the intermolecular propagation step. researchgate.nettandfonline.com This indicates that while steric factors favor cyclization, a higher energy barrier must be overcome for the ring-closing reaction to occur compared to chain extension. tandfonline.com
Table 2: Activation Energies in Related Polymerization Processes
| Monomer/System | Process | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Meththis compound | Solution Polymerization | 23.0 kcal/mol | researchgate.net |
| Meththis compound | Intramolecular Propagation (Cyclization) | 2.6 ± 0.3 kcal/mol (higher than intermolecular) | tandfonline.com, researchgate.net |
| Poly(acrylic acid) Xerogels | Anhydride Formation (Cross-linking) | ~25 kcal/mol | nih.gov |
| Acrylic Acid | Solution Polymerization (in isopropanol) | 14 - 21 kcal/mol (58.6 - 88.5 kJ/mol) | researchgate.net |
Polymer Modification and Functionalization using this compound
This compound serves not only as a monomer for building polymer backbones but also as a potent agent for the modification and functionalization of existing polymers and biomolecules. polysciences.comsmolecule.com Its high reactivity stems from the anhydride functional group, which is susceptible to nucleophilic attack. polysciences.com
This reactivity allows for the straightforward grafting of this compound onto materials that possess hydroxyl (-OH) or amine (-NH2) groups. polysciences.com This process can be used to introduce reactive sites for more advanced polymer synthesis or to alter the surface properties of a material. polysciences.com
The modification of biomolecules is a notable application. smolecule.com
Protein Modification : this compound can be used to attach molecules, such as fluorescent tags or affinity labels, to specific amino acid residues on a protein. This enables detailed studies of protein interactions and localization. smolecule.com
Carbohydrate Modification : The hydroxyl groups abundant in carbohydrates are readily acylated by this compound. This modification can be employed to change properties like hydrophobicity or to create new carbohydrate-based materials. smolecule.com
Furthermore, this compound is a precursor in the synthesis of various functional monomers, which are then polymerized. smolecule.com For example, it is used to prepare acrylamide (B121943) monomers for producing polyacrylamides and in the synthesis of polyacrylate monomers like methyl methacrylate and ethyl acrylate. smolecule.com By reacting this compound with different monomers, a diverse range of copolymers with tailored properties, such as enhanced mechanical strength or chemical resistance, can be created. smolecule.com
Applications of Acrylic Anhydride in Advanced Materials Science
Polymer Modification and Functionalization
Acrylic anhydride (B1165640) is a valuable reagent for the modification and functionalization of polymers. polysciences.compolysciences.com Its high reactivity allows for the introduction of acrylate (B77674) functionalities into polymer backbones, which can then serve as sites for further reactions, such as crosslinking or grafting. polysciences.compolysciences.com This is particularly useful for polymers containing hydroxyl or amine groups, as the anhydride moiety readily reacts with these functional groups. polysciences.compolysciences.com
The primary mechanism of functionalization involves the ring-opening reaction of the anhydride group by a nucleophilic group on the polymer, such as a hydroxyl (-OH) or amine (-NH2) group. This reaction results in the formation of a covalent bond and the introduction of a pendant acrylate group. This process is instrumental in tailoring the surface properties and bulk characteristics of various polymers. For instance, grafting acrylic anhydride onto polyolefins can improve their adhesion properties and compatibility with more polar materials. marketresearchintellect.comcoacechem.com
The introduction of these reactive acrylate sites onto a polymer chain enables a variety of subsequent modifications. These functionalized polymers can be crosslinked through free-radical polymerization of the newly introduced double bonds, leading to the formation of robust polymer networks. This is a key strategy for improving the mechanical strength, thermal stability, and chemical resistance of the original polymer.
Adhesives and Coatings Research
In the realm of adhesives and coatings, this compound is utilized to significantly improve performance characteristics. polysciences.compolysciences.com Its incorporation into formulations can lead to enhanced adhesion, more effective crosslinking, and greater durability of the final product. polysciences.compolysciences.com
Enhancement of Adhesion, Crosslinking, and Durability
The presence of this compound in adhesive and coating formulations promotes strong adhesion to various substrates, including metals and plastics. polysciences.com The anhydride group can react with hydroxyl groups often present on substrate surfaces, forming covalent bonds and creating a robust interface between the coating or adhesive and the substrate. Furthermore, the acrylate functionality contributes to the cohesive strength of the material through polymerization and crosslinking. polysciences.compolysciences.com
The ability of this compound to act as a crosslinking agent is fundamental to its role in enhancing durability. By forming a densely crosslinked network, it improves the resistance of coatings to abrasion, chemicals, and environmental degradation. This crosslinking can be initiated by various methods, including thermal or UV-curing processes.
UV-Curable Resins and Coatings
This compound and its derivatives are key components in the formulation of UV-curable resins and coatings. kstuv.com These materials are designed to rapidly transform from a liquid to a solid state upon exposure to ultraviolet light. The acrylate groups introduced by this compound are highly reactive in photopolymerization reactions.
In a typical UV-curable formulation, a photoinitiator is added, which upon absorbing UV light, generates free radicals. These radicals initiate a chain reaction, leading to the rapid polymerization of the acrylate double bonds. This process, known as UV curing, is highly efficient, solvent-free, and occurs at ambient temperatures, making it an environmentally friendly and energy-saving technology. Anhydride-modified epoxy acrylates, for example, have been shown to significantly improve the hardness, abrasion performance, and adhesion of UV-cured coatings on plastic and metal substrates. The modification of epoxy resins with anhydrides can introduce carboxyl groups, which can further enhance adhesion.
A study on anhydride-modified epoxy acrylates demonstrated a marked improvement in adhesion to PVC and metal surfaces compared to non-modified epoxy acrylates. The enhanced adhesion is attributed to the acidity of the modified resins, which can interact more strongly with the substrate surface.
| Property | Non-Modified Epoxy Acrylate | Anhydride-Modified Epoxy Acrylate |
| Adhesion to PVC | Fair | Excellent |
| Adhesion to Metal | Fair | Good |
| Pencil Hardness | H | 2H |
| Abrasion Performance | Good | Excellent |
| Table 1: Comparison of properties for UV-cured coatings with and without anhydride modification. Data sourced from research on epoxy acrylates modified with various anhydrides. |
Waterborne Paints and Resins
The push for environmentally friendly coatings has led to the development of waterborne systems, which use water as the primary solvent, reducing volatile organic compound (VOC) emissions. acs.orgresearchgate.net this compound plays a role in the synthesis of waterborne acrylic resins. scribd.com By reacting with hydroxyl-functional polymers, it can be used to introduce carboxyl groups, which, when neutralized, impart water dispersibility to the resin. mdpi.com
The synthesis of waterborne acrylic resins often involves the copolymerization of acrylic monomers, including those that provide hydrophilicity. acs.org The incorporation of anhydride moieties can enhance the coupling between different polymer phases in hybrid systems, such as alkyd-acrylic resins, leading to improved stability and performance. scielo.br Research has shown that the properties of waterborne coatings, such as water resistance and mechanical strength, can be significantly improved through effective crosslinking strategies. acs.orgresearchgate.net
Resins and Composites
This compound is also employed to enhance the properties of thermosetting resins and the composites derived from them. polysciences.compolysciences.com
Strengthening Thermosetting Resins
Thermosetting resins, such as epoxies, are known for their high strength and stiffness. The addition of this compound or its derivatives can further enhance these properties. polysciences.com When used as a modifier or crosslinking agent, this compound can increase the crosslink density of the resin matrix. polysciences.com A higher crosslink density generally translates to improved mechanical properties, including tensile strength and modulus, as well as enhanced thermal stability. mdpi.com
For instance, in epoxy resin systems, anhydrides are often used as hardeners. mdpi.com The anhydride ring opens and reacts with the hydroxyl groups on the epoxy polymer chains, forming ester linkages and creating a rigid, three-dimensional network. While specific data for this compound is not always isolated, studies on similar anhydride hardeners in epoxy composites show significant improvements in mechanical performance.
Research on thermoset composites made from bio-based resins functionalized with meththis compound has demonstrated the potential for achieving high mechanical properties. In one study, a thermoset resin based on lactic acid, glycerol, and meththis compound was used to create composites reinforced with viscose fibers. The resulting materials exhibited impressive tensile strength and Young's modulus. researchgate.net
| Reinforcement | Resin System | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Viscose Fibers (75%) | Lactic acid/glycerol/meththis compound | > 200 | Up to 14 |
| Table 2: Mechanical properties of a bio-based thermoset composite reinforced with viscose fibers. researchgate.net |
This data, while for a related anhydride, illustrates the principle of how anhydride functionalization contributes to the creation of high-strength composite materials. The acrylate functionality provided by this compound offers an additional route for curing and crosslinking, potentially leading to even more robust and durable resin and composite systems.
High-Performance Composites
This compound plays a significant role in the formulation of high-performance composites by enhancing the properties of thermosetting resins. polysciences.comchemicalsoft.co.jp Its primary function is to act as a crosslinking agent and a monomer that can be integrated into a polymer matrix to improve its mechanical strength and thermal stability. The anhydride group allows it to be grafted onto polymer backbones containing hydroxyl or amine functionalities, effectively modifying the polymer structure. polysciences.com
Research into related compounds like meththis compound demonstrates how this class of molecules is used to functionalize oligomers, increasing the number of unsaturated bonds within a resin. This enhancement allows for efficient curing through free-radical polymerization, leading to a rigid, three-dimensional network with a high cross-link density, a key characteristic of high-performance thermoset composites. clinisciences.com While some studies have compared acrylic acid-functionalized agents with maleic anhydride-based ones in specific applications like wood-plastic composites, showing the latter to be more effective in those cases, this compound itself remains a valuable component for developing robust thermosetting resins for a variety of high-performance applications. frontiersin.orgresearchgate.net
Biomedical Materials and Drug Delivery Systems
The reactivity and polymerizable nature of this compound make it a valuable reagent in the biomedical field, particularly for modifying material surfaces and synthesizing intermediates for pharmaceuticals.
Surface Functionalization in Bioactive Materials
This compound is utilized for the surface functionalization of bioactive materials to improve their performance and biocompatibility. polysciences.compolysciences.com Its high reactivity, stemming from the anhydride functional group, enables it to be easily grafted onto surfaces rich in hydroxyl (-OH) and amine (-NH2) groups, which are common on many biomaterials. polysciences.com This process can transform an inert surface into a reactive one, allowing for the subsequent attachment of bioactive molecules, polymers, or cells.
This surface modification is a key strategy for enhancing the interaction between a synthetic material and a biological environment. For example, functionalizing the surface of a degradable polymer scaffold can significantly increase its wettability and create sites for cell adhesion and proliferation, which is critical for tissue engineering applications. diva-portal.org While studies often use related compounds like meththis compound for functionalizing materials such as hydroxyapatite (B223615) nanoparticles for bone-inspired composites, the principle remains the same: the anhydride group provides a reactive handle for covalent surface modification. clinisciences.comfrontiersin.org
Dental Materials
In the field of dentistry, derivatives of this compound are important components of adhesive materials. Specifically, (meth)acrylic esters that are synthesized through the reaction of (meth)this compound with benzoate (B1203000) alcohol derivatives serve as dental adhesive monomers. chemicalsoft.co.jpchemicalsoft.co.jp These monomers are crucial for bonding restorative materials to tooth structures like enamel and dentin.
Research has highlighted the importance of monomers that possess both hydrophobic and hydrophilic characteristics to promote the infiltration of the resin into the demineralized tooth tissue. nih.gov This infiltration and subsequent in-situ polymerization create a hybrid layer that is fundamental to modern dental bonding. While much of the literature focuses on specific adhesive monomers like 4-META (4-methacryloyloxyethyl trimellitate anhydride), the synthesis of such complex molecules relies on anhydride chemistry. nih.govnih.gov Furthermore, the ability of acrylic and meththis compound to undergo cyclopolymerization is a relevant property in the development of dental resins, as this process can lead to reduced polymerization shrinkage, a significant challenge in restorative dentistry. researchgate.net
Development of Antiepileptic Drug Intermediates
This compound serves as a key intermediate in the synthesis of certain pharmaceuticals, including antiepileptic drugs. chemicalsoft.co.jpchemicalsoft.co.jp (Meth)acrylamide derivatives, which are precursors for these drugs, are produced through the reaction of (meth)this compound with specific amine-containing compounds like benzylamine. chemicalsoft.co.jpchemicalsoft.co.jp This reaction creates an amide bond, forming a new molecule that can be further modified to create the final active pharmaceutical ingredient (API). A patent has described a method for producing N-benzylacrylamide, a related intermediate, from the reaction of dithis compound with benzylamine, highlighting the industrial relevance of this chemical pathway. google.com
Applications in Medical and Agrochemical Fields
The utility of this compound extends to broader medical and agrochemical applications. It is used to synthesize (meth)acrylic esters by reacting it with lactone compounds that contain a hydroxyl group. chemicalsoft.co.jpchemicalsoft.co.jp These resulting ester derivatives find use in various medical and agrochemical products. chemicalsoft.co.jpchemicalsoft.co.jp More generally, this compound is employed as an intermediate in pharmaceutical synthesis, where it facilitates the incorporation of acrylic groups into different drug compounds. nordmann.global This modification can enhance the stability and modulate the pharmaceutical properties of the final product. nordmann.global
Electronics and Microfabrication
This compound is a component in the formulation of materials for electronics and microfabrication, valued for its contribution to photosensitive resins and precision coatings. polysciences.compolysciences.com Its primary role is in the synthesis of polymers used in photoresists, which are light-sensitive materials used to form patterned coatings on a surface, a fundamental process in creating integrated circuits and microelectromechanical systems (MEMS). chemicalsoft.co.jp
Alicyclic esters, which are synthesized by reacting this compound with specific alcohols, are particularly useful in photoresist applications. chemicalsoft.co.jp These polymers form the backbone of photoresist formulations designed for deep ultraviolet (DUV) lithography. For instance, polymethacrylate (B1205211) resins are a key component of resists used with Argon-Fluoride (ArF) excimer lasers (193 nm wavelength), a standard technology in modern semiconductor manufacturing. alfa-chemistry.com The anhydride functionality, often in the form of maleic anhydride incorporated into a polymer chain alongside acrylic monomers, helps to tailor the properties of the resist, such as its adhesion, etch resistance, and dissolution characteristics. alfa-chemistry.comacs.org
Beyond photolithography, anhydride-functionalized molecules are used in microfabrication for creating complex structures like hydrogels. For example, meththis compound is used to synthesize gelatin methacrylate (B99206) (GelMA), a photopolymerizable hydrogel widely used for 3D printing and encapsulating cells in micro-scale biological systems. nih.gov this compound also contributes to the development of precision coatings and UV-curable resins, where it enhances crosslinking and durability. polysciences.compolysciences.com
Photoresist Materials and Precision Coatings
This compound is a key ingredient in the production of photoresist materials and precision coatings used in electronics and microfabrication. polysciences.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in creating integrated circuits and other microelectronic devices. researchgate.netnih.gov
In the realm of photolithography, this compound-based materials are valued for their role in chemically amplified resist systems. researchgate.net These systems enable the creation of finely detailed patterns with high resolution. researchgate.netresearchgate.net For instance, researchers have developed degradable UV nanoimprint lithography (UV-NIL) resists using this compound. researchgate.net These resists can be cured quickly with UV light and later dissolved in an alkaline developer, demonstrating good pattern replication with resolutions as fine as 100 nm. researchgate.net
The inclusion of this compound derivatives in photoresist formulations helps to control critical properties like solubility, adhesion, and thermal stability. researchgate.netpolymersolutionsfe.com For example, alicyclic esters synthesized from the reaction of this compound with alcohols are used in photoresist applications. chemicalsoft.co.jpchemicalsoft.co.jp Furthermore, polymers incorporating this compound can be designed to have low volume shrinkage during the photocuring process, a significant advantage in maintaining the integrity of the patterned features. researchgate.net
The versatility of this compound extends to its use in copolymers for photoresists. For deep UV (DUV) lithography at wavelengths like 193nm, non-aromatic polymers are required to ensure transparency. polymersolutionsfe.com While traditional acrylate polymers have high absorbance at this wavelength, modifications can reduce this. Copolymers of cyclic olefins and maleic anhydride have been investigated for this purpose. polymersolutionsfe.com The anhydride group, in this case from maleic anhydride, provides excellent adhesion and can act as a latent water-solubilizing group. caltech.edu
Liquid Crystal Sealants and UV Curable Resins
This compound plays a significant role in the formulation of materials for liquid crystal displays (LCDs) and other applications requiring UV curable resins. chemicalsoft.co.jp Polyfunctional esters, created through the reaction of this compound with epoxy resins, are utilized as liquid crystal sealants and components of UV curable resins. chemicalsoft.co.jp
UV-curable sealants are essential in the fabrication of LCD panels. researchgate.net These sealants are often synthesized by polymerizing an epoxy resin with an acrylic component, such as acrylic acid, which can be derived from this compound. researchgate.net The resulting material can be rapidly solidified upon exposure to UV light. researchgate.net Hybrid resins containing both acrylate and epoxy groups are also developed for dual-curing (UV and heat) sealants, offering enhanced adhesive strength and resistance to water permeability, which are critical for the longevity of LCDs. researchgate.net
The properties of UV-curable resins can be tailored by modifying them with various anhydrides. While bisphenol A epoxy acrylates are widely used, they can be brittle. researchgate.net Modifying these with anhydrides can significantly improve flexibility, impact resistance, and adhesion to various substrates like PVC and metal. researchgate.net For example, research has shown that modifying epoxy acrylate resins with different anhydrides can enhance properties like tensile strength and hardness. researchgate.net The choice of anhydride influences the final characteristics; for instance, anhydrides with a benzene (B151609) ring or a C=C double bond can lead to high tensile stress and hardness. researchgate.net
Interactive Data Table: Properties of Modified UV-Curable Resins
Environmental and Water Treatment Applications
While the primary applications of this compound are in materials science, its derivatives, particularly poly(acrylic acid) which can be synthesized from it, have relevance in environmental and water treatment contexts.
Wastewater Treatment
Polymers derived from acrylic compounds are utilized in wastewater treatment. Specifically, polyacrylates and related polymers can function as flocculants and coagulants. These substances help to aggregate suspended particles in water, facilitating their removal through sedimentation or filtration.
Pollutant Removal Mechanisms
The mechanism by which these polymers work involves the neutralization of the electrical charge of suspended particles and the formation of bridges between particles, leading to the creation of larger, more easily removable flocs. The carboxylic acid groups in the polymer chain can interact with various pollutants, including heavy metal ions, through chelation and ion exchange, effectively sequestering them from the water.
Production of Biodegradable Polymers for Environmental Applications
There is growing interest in developing biodegradable polymers to mitigate environmental pollution. While acrylic polymers themselves are generally not readily biodegradable, research is ongoing into creating more environmentally friendly alternatives. For instance, UV-curable adhesives have been prepared with biodegradable polyurethane acrylates, which could find use in applications where end-of-life environmental impact is a concern. researchgate.net
Scale Inhibitors
Polymers based on acrylic acid are effective scale inhibitors in industrial water systems. They function by interfering with the crystallization process of mineral salts like calcium carbonate, preventing them from forming hard scale deposits on pipes (B44673) and equipment. Esters produced by reacting this compound with polyalkylene glycol compounds that have a hydroxyl group are used as concrete superplasticizers, which also relates to controlling mineral precipitation. chemicalsoft.co.jp
Other Specialized Applications
This compound serves as a critical reagent in the synthesis of specialized polymers for a range of advanced material science applications. Its high reactivity allows for the tailored functionalization of polymer backbones and the creation of materials with specific physical and chemical properties.
Superplasticizers for Concrete and Ceramics
This compound is a precursor in the synthesis of polycarboxylate superplasticizers (PCEs), which are high-range water reducers essential for modern concrete and ceramic formulations. These polymers significantly improve the workability and flow of cementitious and ceramic slurries, allowing for a reduction in water content, which in turn enhances the final strength and durability of the material. jkcs.or.kratlantis-press.com
The mechanism of PCEs is based on steric hindrance. The polymer backbone, often derived from acrylic acid, adsorbs onto the surface of cement or ceramic particles. The grafted side chains, typically polyethylene (B3416737) glycol (PEG) ethers, extend into the surrounding water, creating a physical barrier that prevents the particles from agglomerating. This results in a well-dispersed, fluid suspension. researchgate.netvot.pl
This compound can be used to synthesize the poly(acrylic acid) backbone or to create acrylic ester macromonomers. For instance, (meth)acrylic esters, which are used as concrete superplasticizers, can be synthesized through the reaction of this compound with polyalkylene glycol compounds. chemicalsoft.co.jpchemicalsoft.co.jp Copolymers of acrylic acid and maleic anhydride have also been synthesized and proven to be effective dispersants for ceramic suspensions. researchgate.net Research has focused on optimizing the synthesis conditions to control the polymer architecture—specifically the length of the main chain and the density of the side chains—which dictates the performance of the superplasticizer. researchgate.net
The synthesis of a poly(acrylic acid-co-maleic anhydride) superplasticizer for ceramics has been optimized through orthogonal experiments. The ideal conditions were determined to maximize the fluidity of the ceramic slurry. researchgate.net
Table 1: Optimal Synthesis Conditions for Poly(acrylic acid-co-maleic anhydride) Ceramic Superplasticizer
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 80°C |
| Acrylic Acid (volume fraction) | 28% |
| Ammonium (B1175870) Persulfate (initiator) | 0.08 g |
| Maleic Anhydride | 1.05 g |
| Sodium Hypophosphite (chain transfer agent) | 4 g |
Data sourced from a study on ceramic superplasticizers. researchgate.net
The performance of these synthesized superplasticizers often surpasses traditional dispersants like sodium lignosulphonate, leading to lower viscosity in ceramic slurries at lower additive concentrations. researchgate.net
High Refractive Index Lenses
In the field of optics, there is a continuous demand for polymers with a high refractive index (n > 1.50) for the fabrication of thinner, lighter lenses and advanced optical devices. wikipedia.orggoogle.com this compound serves as a key building block for creating high refractive index polymers (HRIPs). It is used to synthesize (meth)acrylate monomers that incorporate moieties known to increase molar refractivity, such as aromatic rings, sulfur, or halogens. chemicalsoft.co.jpchemicalsoft.co.jpgoogle.com.pg
The reaction of this compound with alcohols containing these high-refractivity groups, such as fluorene (B118485) derivatives or naphthol, yields specialized acrylate monomers. chemicalsoft.co.jpchemicalsoft.co.jp These monomers can then be polymerized to form transparent resins with high refractive indices. researchgate.net The inclusion of aromatic groups not only increases the refractive index but can also help to decrease optical anisotropy and birefringence, which are critical parameters for high-quality optical materials. wikipedia.org Polymers based on acrylates and methacrylates containing sulfur are noted for their applications in plastic lenses. researchgate.net
Researchers have successfully synthesized various acrylate polymers with tailored optical properties. By incorporating different functional groups, it is possible to achieve a range of refractive indices and other desirable characteristics like high transparency and thermal stability. researchgate.net
Table 2: Refractive Indices of Various Polymers Used in Optical Applications
| Polymer Type | Refractive Index (n) | Key Features |
|---|---|---|
| Poly(dimethylsiloxane) (pDMS) | 1.41 - 1.46 | Used in early intraocular lenses; relatively low refractive index. uni-marburg.de |
| Hydrophobic Acrylic Polymers | 1.44 - 1.55 | Common in modern intraocular lenses. uni-marburg.de |
| Polycarbonate | ~1.59 | Thermoplastic resin with a high refractive index. researchgate.net |
| Urethanized Acrylic Resin | >1.58 | Polymer with nucleus-halogen-substituted aromatic rings. google.com.pg |
| Sulfur-containing Acrylate Copolymers | up to 1.62 | High refractive index and high transparency (>94%). researchgate.net |
| Thianthrene-containing Polyimides | up to 1.71 | High refractive index due to sulfur-rich moiety. researchgate.net |
This table presents a comparison of refractive indices for different polymer classes relevant to optical applications.
The use of this compound provides a versatile platform for designing monomers that lead to polymers with precisely controlled optical properties, making them suitable for applications ranging from intraocular lenses to specialized optoelectronic devices. researchgate.netgoogle.com
Fuel Cell Separators
Fuel cell technology relies on critical components, including separators and proton exchange membranes (PEMs), which facilitate ion transport while preventing fuel crossover. mdpi.com this compound is a valuable precursor for synthesizing the polymer materials used in these components. Multifunctional (meth)acrylic esters and partial esters, which can be synthesized from this compound and epoxy resins, are used in the fabrication of fuel cell separators. chemicalsoft.co.jpchemicalsoft.co.jp
In proton exchange membrane fuel cells (PEMFCs), the membrane's function is to conduct protons from the anode to the cathode. mdpi.com These membranes are often based on polymers containing acidic functional groups, such as sulfonic acid or carboxylic acid groups. Poly(acrylic acid), which can be synthesized using this compound as a starting material, is a key polymer in this context. acs.org
This compound can also be used as a monomer containing an acid anhydride group to modify other polymers, such as polyolefins, to create materials suitable for fuel cell assemblies. epo.org The resulting materials often take the form of polyelectrolyte complexes or composite membranes. For instance, ionically cross-linked membranes made from blends of cationic chitosan (B1678972) and anionic poly(acrylic acid) have been developed and assessed for fuel cell applications. acs.org These membranes exhibit a desirable combination of high ion exchange capacity, good proton conductivity, low methanol (B129727) permeability, and adequate thermal and mechanical stability. acs.org
Table 3: Properties of a Chitosan/Poly(acrylic acid) Proton Exchange Membrane
| Property | Value |
|---|---|
| Composition | 50 wt % Chitosan / 50 wt % Poly(acrylic acid) |
| Proton Conductivity | 0.038 S·cm⁻¹ |
| Methanol Permeability | 3.9 × 10⁻⁸ cm²/s |
| Tensile Strength | 72.3 MPa |
Data sourced from a study on polyelectrolyte complexes for direct methanol fuel cells. mdpi.comacs.org
The ability to tailor polymer properties through the use of reactive precursors like this compound is crucial for advancing fuel cell technology, enabling the development of more efficient and durable membranes and separators. researchgate.netmdpi.com
Theoretical and Computational Studies of Acrylic Anhydride
Molecular Conformation Analysis
The conformational landscape of acrylic anhydride (B1165640) and related structures has been a subject of significant theoretical and experimental investigation. The molecule's flexibility primarily revolves around the rotation of the acrylic groups relative to the central anhydride bridge.
Theoretical calculations, particularly for related structures like acetyl acrylic anhydride, predict a preference for the [ss-c] conformation. acs.orgacs.orgnih.gov In this arrangement, each carbonyl (C=O) bond is syn with respect to the opposing oxygen-carbon (O-C) bond, and the carbon-carbon double bond (C=C) is in a cis orientation to the adjacent C=O bond. acs.orgnih.govresearchgate.netresearchgate.net This planar-like structure is a common feature among various carboxylic acid anhydrides. researchgate.net
Studies on analogous compounds, such as acrylic sulfuric anhydride, have identified the presence of both s-cis and s-trans conformers through microwave spectroscopy. acs.orgnih.govresearchgate.net In this context, the s-cis and s-trans descriptors refer to the arrangement around the C-C single bond of the acrylic moiety. acs.orgresearchgate.net The interconversion between these conformers is a key aspect of their chemistry, with computational models indicating that the formation of the anhydride can proceed from either conformer of the parent acrylic acid. acs.orgacs.org For this compound itself, the interplay between these conformational possibilities dictates its reactive and spectroscopic properties.
| Compound | Predicted/Observed Conformer(s) | Methodology | Reference |
|---|---|---|---|
| Acetyl this compound | [ss-c] | Theoretical Calculations | acs.orgnih.gov |
| Acrylic sulfuric anhydride | s-cis and s-trans | Microwave Spectroscopy, CCSD(T) Calculations | acs.orgnih.gov |
| Formic anhydride | Planar [sp,ap] | Gas-phase Electron Diffraction, Microwave, IR | researchgate.net |
Electronic Structure Investigations
The electronic structure of this compound is fundamental to understanding its reactivity. Theoretical studies, often employing methods like Density Functional Theory (DFT) and Green's function theory, provide a detailed picture of the molecule's orbital arrangement and charge distribution. nih.govacs.org
A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy and localization of these frontier orbitals are crucial for predicting reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction where this compound can act as a dienophile. uhcl.edu The HOMO is typically associated with the electron-donating character of a molecule, while the LUMO relates to its electron-accepting ability. researchgate.netrsc.org In anhydrides, the LUMO is often localized on the carbonyl groups, making them susceptible to nucleophilic attack. acs.org
Experimental investigations using HeI photoelectron spectroscopy have determined the ionization potentials of related anhydrides. For instance, the first vertical ionization potential for acetyl this compound was experimentally found to be 10.91 eV. acs.orgnih.govresearchgate.net Such studies provide benchmarks for theoretical calculations and offer direct insight into the energy levels of valence electrons. acs.org
| Compound | First Vertical Ionization Potential (eV) | Methodology | Reference |
|---|---|---|---|
| Acetyl this compound | 10.91 | HeI Photoelectron Spectroscopy | acs.orgnih.gov |
| Trifluoroacetyl this compound | 11.42 | HeI Photoelectron Spectroscopy | acs.orgnih.gov |
| Trichloroacetyl this compound | 11.07 | HeI Photoelectron Spectroscopy | acs.orgnih.gov |
Vibrational Spectra Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for characterizing the structure of this compound. nih.govspectroscopyonline.com The spectra are marked by characteristic vibrational modes associated with the anhydride and acrylate (B77674) functional groups.
The most prominent features in the IR spectrum of an anhydride are the two strong stretching vibrations of the carbonyl (C=O) groups, typically appearing at high frequencies. For this compound, these bands are expected in the region of 1750-1820 cm⁻¹. The symmetric and asymmetric stretching of the C-O-C anhydride bridge also gives rise to characteristic bands. mdpi.com
The acrylic part of the molecule contributes vibrations from the C=C double bond and C-H bonds of the vinyl group. mdpi.com The C=C stretching vibration is typically observed around 1650 cm⁻¹ in the Raman spectrum. spectroscopyonline.com FT-Raman spectroscopy is particularly effective for observing the C=C stretch and can be used to monitor polymerization reactions. nih.gov Theoretical calculations, especially using DFT, are employed to calculate vibrational wavenumbers and assign the observed bands in the experimental spectra. nih.govmdpi.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Reference |
|---|---|---|---|
| C=O Asymmetric Stretch | ~1800-1850 | FT-IR | frontiersin.org |
| C=O Symmetric Stretch | ~1740-1790 | FT-IR | |
| C=C Stretch | ~1650 | FT-Raman | spectroscopyonline.com |
| C-O-C Stretch | 1000-1300 | FT-IR | mdpi.com |
| Vinyl C-H Stretch | 3010-3080 | FT-IR | mdpi.com |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for the theoretical investigation of molecules like this compound. mdpi.comdergipark.org.tr DFT methods are used to perform a wide range of calculations, including geometry optimization, conformational analysis, vibrational frequency prediction, and the determination of electronic properties. nih.govfrontiersin.org
In the study of this compound, DFT calculations are used to optimize the molecular geometries of different conformers (e.g., s-cis and s-trans) and to determine their relative energies. nih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-311G++ to achieve a balance between computational cost and accuracy. frontiersin.orgresearchgate.net
DFT is also crucial for interpreting experimental data. For instance, calculated vibrational frequencies are scaled and compared with experimental FT-IR and FT-Raman spectra to provide detailed assignments of the vibrational modes. nih.gov Furthermore, DFT is used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's reactivity and electronic transitions. rsc.orgacs.org The theory can also be applied to model reaction mechanisms, such as polymerization or cycloaddition reactions involving this compound. mdpi.com
Photoelectron and Photoionization Mass Spectroscopy
Photoelectron spectroscopy (PES) and photoionization mass spectroscopy (PIMS) are powerful experimental techniques used to probe the electronic structure and fragmentation pathways of molecules in the gas phase. acs.org These methods have been applied to this compound analogs to provide fundamental data on their ionization energies and ionic stability. acs.orgresearchgate.netresearchgate.net
In a HeI photoelectron spectroscopy experiment, the molecule is irradiated with high-energy photons, causing the ejection of valence electrons. acs.org The kinetic energy of these electrons is measured, providing direct information about the binding energies of the molecular orbitals. researchgate.net
PIMS studies the fragmentation of the molecule after it has been ionized. acs.org For acetyl this compound, it has been observed that the molecular ion peak is unstable, indicating that the parent cation readily dissociates. acs.org The analysis of the fragment ions, combined with theoretical calculations of dissociation energies, helps to elucidate the primary fragmentation pathways of the this compound molecular ion. acs.orgresearchgate.net
Computational Chemistry Data Analysis (TPSA, LogP)
In addition to fundamental quantum mechanical calculations, computational chemistry provides valuable descriptors like the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP). These parameters are widely used in fields such as medicinal chemistry and materials science to predict the transport properties and solubility of molecules. srce.hrmolinspiration.com
The TPSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. molinspiration.comwikipedia.org It is a good predictor of a molecule's ability to permeate biological membranes. wikipedia.org The calculated TPSA for this compound is approximately 43.4 Ų. nih.govchemscene.com This value is derived from fragment-based contributions and provides a rapid estimation of the molecule's polarity. molinspiration.com
LogP is a measure of a molecule's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar one (like water). srce.hr Higher LogP values indicate greater lipophilicity. The computationally derived LogP (specifically, XLogP3) for this compound is approximately 0.428. chemscene.com These descriptors are valuable for in silico screening and for understanding the intermolecular interactions of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆O₃ | nih.govchemscene.com |
| Molecular Weight | 126.11 g/mol | nih.govchemscene.com |
| Topological Polar Surface Area (TPSA) | 43.4 Ų | nih.govechemi.com |
| XLogP3 (LogP) | 0.428 | chemscene.com |
Analytical and Characterization Techniques in Acrylic Anhydride Research
Spectroscopic Methods
Spectroscopic techniques are instrumental in elucidating the molecular structure and functional groups present in acrylic anhydride (B1165640).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of acrylic anhydride.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals for its vinylic protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), three multiplets are observed for the vinyl group (CH₂=CH). These correspond to the geminal, cis, and trans protons relative to the carbonyl group. ichemical.com A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure. leyan.com
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Environment | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| =CH (geminal to CO₂) | 6.14 | m |
| =CH (trans to CO₂) | 6.04 | m |
| =CH (cis to CO₂) | 6.50 | d |
| Source: ichemical.com |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the carbon skeleton. For this compound, characteristic peaks for the carbonyl carbon and the two vinylic carbons are observed. The carbonyl carbons of anhydrides typically appear in the range of 165-190 ppm. oregonstate.edu In a copolymer of maleic anhydride and acrylic acid, the carbonyl carbon of maleic anhydride was found at 167.20 ppm. researchgate.net
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Chemical Shift (ppm) in CDCl₃/DMSO-d₆ |
| C=O | 161.2 |
| =CH | 127.4 |
| =CH₂ | 134.7 |
| Source: |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups in this compound. The most characteristic feature in the FTIR spectrum of an anhydride is the presence of two carbonyl (C=O) stretching bands. spectroscopyonline.com This is a result of symmetric and asymmetric stretching vibrations of the anhydride group. spectroscopyonline.com For non-cyclic anhydrides, these peaks are typically observed around 1818 cm⁻¹ and 1750 cm⁻¹. spectroscopyonline.com In a study of poly(vinyl alcohol)/poly(acrylic acid) blends, the formation of anhydride crosslinks was confirmed by the appearance of characteristic bands at 1803 cm⁻¹ and 1759 cm⁻¹. text2fa.ir The FTIR spectra of bis[(E)-anthranyl-9-acrylic]anhydride have also been recorded and analyzed. nih.gov In situ polymerization of a cross-linking poly(this compound-2-methyl-acrylic acid-2-oxirane-ethyl ester-methyl methacrylate) (PAMM)-based electrolyte was monitored by FTIR, showing characteristic bands for the polymer network. scispace.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound-based resists for UV nanoimprint lithography have been developed that cure under 365 nm UV light. rsc.org The UV absorption spectra of related compounds like dopamine, MA-G/PCL, and dopamine-MA-G/PCL have been compared. rsc.org While specific UV-Vis data for pure this compound is not detailed in the provided results, studies on related poly(acrylic acid) have shown absorption in the UV range, with photoproducts containing new chromophoric groups forming upon UV irradiation. benthamopen.com
Microwave spectroscopy has been employed to study the gas-phase structure of related anhydride compounds. For instance, the rotational spectrum of acrylic sulfuric anhydride (CH₂=CHCOOSO₂OH), formed from the reaction of acrylic acid and sulfur trioxide, was analyzed using pulsed-nozzle Fourier transform microwave spectroscopy. nih.govacs.orgacs.org This technique allowed for the identification of two conformers, s-cis and s-trans. nih.govacs.orgacs.org While this is not this compound itself, it demonstrates the application of microwave spectroscopy in analyzing the conformational properties of similar anhydride-containing molecules in the gas phase. researchgate.netresearchgate.net
UV-Vis Spectroscopy
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and determining its purity.
Gas chromatography is a primary method for assessing the purity of this compound. tcichemicals.comchemicalsoft.co.jp In one synthetic procedure, the purity of the resulting this compound was determined to be 99% by GC analysis, with no high-molecular-weight by-products detected. lookchem.comchemicalbook.comchemicalbook.com Another source specifies a purity of greater than 95.0% as determined by GC. tcichemicals.com GC is also used for the quantitative analysis of impurities in acrylic acid, a precursor to this compound. google.com The analysis of related anhydrides, such as maleic anhydride, is also commonly performed using GC with a polar stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. zbaqchem.com Pyrolysis-gas chromatography (Py-GC) is a technique used for the analysis of acrylic copolymers. researchgate.net
High-Performance Liquid Chromatography (HPLC)
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of polymers synthesized using this compound. itast.irekb.eg DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com This allows for the determination of key material properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). ekb.egscielo.br
In the study of acrylic resins and copolymers involving anhydrides, DSC is used to characterize their thermal behavior. itast.irnih.gov For example, the glass transition temperature (Tg) is a critical parameter that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. ekb.eg Research on copolymers containing maleic anhydride and chalcone (B49325) groups has utilized DSC to determine their Tg, providing insights into their thermal stability. ekb.eg Similarly, studies on poly(γ-benzyl L-glutamate)/poly(acrylic acid) blends have employed DSC to show how the melting temperature of the polypeptide component changes with the addition of poly(acrylic acid). scielo.br DSC analysis of dental acrylic resin powders has revealed broad exothermic peaks related to the decomposition of initiators like benzoyl peroxide within the polymer particles. nih.gov The heating rate during a DSC experiment can influence the observed transitions; for instance, in some copolymers, increasing the heating rate can cause exothermic peaks corresponding to cyclization and oxidation to merge. itast.ir
Other Characterization Methods
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. nih.govnih.gov For this compound itself, MS can be used to confirm its molecular weight of 126.11 g/mol . nih.gov In polymer research, advanced MS techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are employed to characterize copolymers. tennessee.edu
For example, MALDI-Time-of-Flight (TOF) MS has been used to analyze copolymers such as polystyrene-co-maleic anhydride. tennessee.edu ESI-MS is particularly useful for analyzing ionic copolymers and can be used to determine monomer ratios in copolymers like poly(styrene sulfonic acid-co-maleic acid). tennessee.edu Tandem mass spectrometry (MS/MS) is crucial for detailed structural elucidation, as it can differentiate between isomeric structures by fragmenting isolated molecular ions and analyzing the resulting fragmentation patterns. nih.gov This has been applied to complex polymer systems to understand how monomer units are arranged, such as distinguishing between different structural types in polyester-based coatings. nih.gov
X-ray Diffraction (XRD) is a key technique for investigating the crystalline structure of materials. tandfonline.comscirp.org In the context of polymers derived from this compound, XRD is used to assess the degree of crystallinity. idk.org.rsbibliotekanauki.pl The XRD pattern of a material reveals whether its structure is amorphous (characterized by a broad halo) or crystalline (indicated by sharp diffraction peaks). researchgate.net
XRD studies have been conducted on various anhydride-containing copolymers to analyze their structure. tandfonline.comidk.org.rs For instance, in the analysis of poly(acrylic acid-co-maleic acid), XRD has been used to confirm the presence of ordered structures. idk.org.rs The results indicated that copolymers with a higher content of maleic acid exhibited more ordered structures, which was attributed to a higher concentration of carboxylic functional groups participating in bonding. idk.org.rs In studies of nanocomposites involving copolymers and clays, XRD is used to determine the degree of exfoliation and intercalation of the polymer chains within the clay galleries by observing shifts in the diffraction peaks. scirp.orgbibliotekanauki.pl For some semi-crystalline copolymers, a sharp diffraction peak can be observed, indicating a degree of crystalline order within the polymer matrix. researchgate.net
Rheological Property Assessment
The rheological behavior of materials derived from this compound is a critical area of study, as it dictates their processing and end-use performance. This section delves into the detailed research findings on the viscosity, shear-thinning behavior, and viscoelastic properties of various this compound-based copolymers and hydrogels.
Viscosity and Shear-Thinning Behavior
The viscosity of copolymers involving this compound is influenced by several factors, including comonomer composition, molecular weight, and external conditions like shear rate and temperature.
Research on copolymers of maleic anhydride and long-chain alkyl methacrylates in mineral oil has shown that these terpolymers act as effective viscosity index improvers. researchgate.net An increase in the maleic anhydride content, however, tends to decrease the solution viscosity. researchgate.net Similarly, for copolymers of hydroxyethyl (B10761427) acrylate (B77674) and methyl methacrylate (B99206), a higher concentration of the initiator (AIBN) used during synthesis leads to lower molar mass and consequently, lower viscosity. scielo.br
A common characteristic observed in many this compound-related polymer systems is shear-thinning behavior, where viscosity decreases with an increasing shear rate. scielo.brarabjchem.org This phenomenon is attributed to the disentanglement of polymer chains and the disruption of intermolecular interactions under shear. scielo.br For instance, low-density polyethylene (B3416737) (LDPE) blended with poly(acrylic acid) (PAA) exhibits this pseudoplastic nature. arabjchem.org The viscosity of these blends decreases with increasing shear rate and shear stress. arabjchem.org
In the context of hydrogels, such as those based on copolymers of acrylic acid and maleic anhydride derivatives, shear-thinning is also a prominent feature. mdpi.com This behavior is crucial for applications like injectability, where the material needs to flow easily under stress and then recover its structure. nih.gov For example, a poly(acrylic acid)-g-poly(boc-L-lysine) hydrogel demonstrates a significant decrease in apparent viscosity with an increasing shear rate, and this process is reversible. nih.gov
The table below summarizes the viscosity data from various studies on this compound-related polymers.
Table 1: Viscosity of this compound-Related Polymer Systems
| Polymer System | Shear Rate (s⁻¹) | Viscosity (mPa·s) | Reference |
|---|---|---|---|
| Jatropha Seed Oil-Based Paint with Polystyrene Acrylic (JSO2P) | 6 | 1031 | unizik.edu.ng |
| 12 | - | ||
| 30 | - | ||
| 60 | 107.1 | ||
| Jatropha Seed Oil-Based Paint with Polystyrene Acrylic (JSO3P) | 6 | 1052 | unizik.edu.ng |
| 12 | - | ||
| 30 | - | ||
| 60 | 106.6 | ||
| Polystyrene Acrylic Paint (PSNA) | 6 | 1055.9 | unizik.edu.ng |
| 12 | - | ||
| 30 | - | ||
| 60 | 106.7 | ||
| Poly(acrylic acid)-g-Poly(boc-L-Lysine) Hydrogel (0.5 wt%, pH 5) | 17.25 | 170 | nih.gov |
Viscoelastic Properties: Storage (G') and Loss (G'') Moduli
The viscoelastic nature of this compound-based materials, particularly hydrogels, is characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. The relative magnitudes of G' and G'' determine whether a material behaves more like a solid or a liquid.
In supramolecular hydrogels formed from copolymers of acrylic acid and maleic anhydride derivatives, the rheological properties are highly dependent on the content of the cross-linking agent. mdpi.com For these hydrogels, a typical gel-like characteristic is observed when the storage modulus (G') is significantly larger than the loss modulus (G''). mdpi.com For instance, in hydrogels with terpyridine content of 7%, 10%, and 13%, the gap between G' and G'' was approximately 700, 2000, and 2600 Pa, respectively, indicating the formation of an effective cross-linked network. mdpi.com As the frequency of applied stress increases, both G' and G'' tend to increase. mdpi.com
Similarly, for a poly(acrylic acid)-g-poly(boc-L-lysine) hydrogel, oscillatory shear rheology revealed a strong elastic behavior, with G' dominating over G'' and a loss tangent (tanδ = G''/G') of about 0.1 across the tested frequency range. nih.gov This indicates a gel-like structure, which is attributed to the formation of a 3D network through hydrophobic interactions. nih.gov
The following table presents data on the storage and loss moduli for different this compound-based hydrogel systems.
Table 2: Viscoelastic Properties of this compound-Based Hydrogels
| Hydrogel System | Condition | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
|---|---|---|---|---|
| Copolymer of Acrylic Acid and Maleic Anhydride with Terpyridine | 7% Terpyridine (H1) | ~700 (gap between G' and G'') | - | mdpi.com |
| 10% Terpyridine (H2) | ~2000 (gap between G' and G'') | - | ||
| 13% Terpyridine (H3) | ~2600 (gap between G' and G'') | - | ||
| Poly(acrylic acid)-g-Poly(boc-L-Lysine) Hydrogel (0.5 wt%) | Strain in LVR | 1100 | ~104.5 (calculated from tanδ = 0.095) | nih.gov |
Environmental and Safety Considerations in Acrylic Anhydride Research
Environmental Fate and Impact
Acrylic anhydride (B1165640) is classified as very toxic to aquatic life, with long-lasting effects. synquestlabs.comambeed.com Before neutralization, the compound may pose a significant danger to aquatic organisms. polysciences.com Therefore, preventing its release into the environment is a critical aspect of its use. polysciences.com
The broader environmental impact is often associated with the polymers derived from it, such as polyacrylates. While acrylic acid, a related compound, is readily biodegradable, polyacrylates are known for their persistence. santos.comoekotoxzentrum.ch Improper disposal of products containing polyacrylates can lead to the contamination of water and soil. gelsap.com Over time, these polymers can break down into smaller particles, contributing to microplastic pollution. microplasticsolution.comjmpaas.com
The environmental fate of water-soluble polymers like sodium polyacrylates is largely determined by adsorption onto solids and precipitation. santos.com Studies on sodium polyacrylate have shown that higher molecular weight fractions tend to accumulate in the upper layers of soil and are not easily removed or biodegraded, while lower molecular weight fractions remain more mobile. fda.gov Due to their high molecular weight, polyacrylates are not expected to bioaccumulate. santos.com
Biodegradation Studies of Acrylic Anhydride-Derived Polymers
Polymers derived from this compound, primarily polyacrylates, are generally not considered readily biodegradable. santos.comgoogle.com However, research indicates that they can be subject to partial biodegradation, particularly under extended incubation periods. santos.com The extent of degradation is often linked to the polymer's molecular weight; for instance, poly(acrylic acid)s with a lower molecular weight (less than 1000 g/mol ) exhibit better biodegradability than their higher molecular weight counterparts. google.com
Studies have explored various avenues for the biodegradation of these polymers:
Microbial Degradation: Specific bacteria have been shown to degrade acrylic polymers. Research has identified bacteria that, after being grown on acrylic trimers, can break down acrylic polymers with average molecular weights ranging from 1,000 to 4,500. researchgate.net
Copolymerization: The biodegradability of polymers can be enhanced through copolymerization. For example, creating a binary copolymer of maleic anhydride and acrylic acid can significantly improve biodegradability compared to polymaleic anhydride or polyacrylic acid alone. zbaqchem.com The alternating structure of these copolymers promotes the biodegradation process. zbaqchem.com
Chemical Structure: The introduction of specific, biodegradable links within the polymer chain is another strategy. Novel biodegradable polymers have been developed consisting of a biodegradable core attached to polyacid-based branches via bonds that can be broken by hydrolysis or oxidation. google.com Similarly, acrylic polymers with a specific ester bond at their molecular terminal have been shown to maintain biodegradability even at higher molecular weights. google.com
Despite these findings, the accumulation of non-biodegradable polyacrylates in the environment remains a concern, driving further research into more environmentally benign alternatives. google.com
Hazard and Safety Information (GHS Classifications)
This compound is a hazardous chemical that requires careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its dangers. The compound is associated with multiple hazard classifications. synquestlabs.compolysciences.comnih.gov
GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning/Danger |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Danger |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Danger |
| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | GHS05 (Corrosion), GHS07 (Exclamation Mark) | Danger |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) | Danger |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | GHS09 (Environment) | Danger |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) | Danger |
Note: GHS classifications can vary slightly between suppliers and regulatory bodies. nih.gov The table represents an aggregation of reported classifications. synquestlabs.compolysciences.comnih.gov
Responsible Handling and Disposal in Research Settings
Given its hazardous nature, strict protocols for handling and disposal are mandatory in research environments.
Handling:
Ventilation: Use only outdoors or in a well-ventilated area. Local and general ventilation should be employed to minimize exposure to vapors. polysciences.comchemos.de
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes protective gloves, safety glasses or face protection, and suitable protective clothing. polysciences.comlookchem.com In case of inadequate ventilation, respiratory protection is necessary. polysciences.com
Hygiene Practices: Avoid contact with skin and eyes. lookchem.com Wash hands and any exposed skin thoroughly after handling. polysciences.com Contaminated clothing should be removed and washed before reuse. Do not eat, drink, or smoke in work areas where this compound is handled. polysciences.comchemos.de
Storage:
Conditions: Store in a cool, dry, and well-ventilated place. lookchem.com The recommended storage temperature is between 2-8°C. sigmaaldrich.com
Containers: Keep the container tightly closed to prevent moisture contamination and potential polymerization. lookchem.com
Disposal:
Waste Management: Unused this compound and materials contaminated with it should be treated as hazardous waste. Disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations. angenechemical.competrochemistry.eu
Spill Control: Small spills (up to 5 liters) can be managed by absorption with inert materials, such as commercially available clean-up kits. cindax.com Emphasis should be placed on preventing spills through careful equipment design and handling procedures. bamm.net Avoid releasing spills into surface waters or public sewers. petrochemistry.eu
Q & A
Q. What are the standard protocols for synthesizing acrylic anhydride in laboratory settings?
this compound can be synthesized via two primary methods:
- Esterification with acetic anhydride : React acrylic acid with acetic anhydride in the presence of a catalyst (e.g., para-toluenesulfonic acid) under reduced pressure (30 mm Hg). Distill the product at 82–82.5°C to isolate this compound .
- Metal-catalyzed reaction : Use a fatty acid anhydride (e.g., general formula R-CO-O-CO-R') with acrylic acid in the presence of a metal catalyst (Pauling electronegativity ≥1.0, such as Zn or Fe). Extract byproduct fatty acids to drive the reaction forward .
Key parameters : Temperature control (60–100°C), catalyst loading (0.1–5 wt%), and inert atmosphere to prevent polymerization.
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
- FTIR : Confirm anhydride C=O stretching bands at 1,800–1,850 cm⁻¹ and 1,740–1,780 cm⁻¹.
- NMR : ¹H NMR (δ 6.0–6.5 ppm for vinyl protons; δ 2.5–3.0 ppm for anhydride protons) and ¹³C NMR (δ 165–175 ppm for carbonyl groups).
- Titration : Quantify unreacted acrylic acid via acid-base titration .
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Storage : Stabilize with inhibitors (e.g., 0.2% Topanol) and store in airtight containers at 4°C to prevent moisture-induced hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
- DFT calculations : Optimize transition-state geometries at the CCSD(T)/B3LYP level to evaluate activation energies for endo vs. exo stereoisomers.
- Kinetic modeling : Use Arrhenius equations to simulate reaction rates under varying temperatures (e.g., 25–100°C). Experimental validation is critical due to retro-Diels-Alder tendencies at elevated temperatures .
Q. What strategies mitigate side reactions during copolymerization of this compound with acrylate monomers?
- Controlled radical polymerization (CRP) : Use ATRP or RAFT agents to suppress chain-transfer reactions.
- Catalyst selection : Employ redox initiators (e.g., potassium persulfate) at ≤1 wt% to minimize crosslinking byproducts.
- Monomer ratio optimization : Limit this compound to 5–20 wt% in methyl methacrylate copolymers to balance hardness (Rockwell 55–60) and processability .
Table 1 : Effect of this compound Content on Polymer Properties
| Anhydride (%) | Rockwell Hardness | Thermal Stability (°C) |
|---|---|---|
| 5 | 55 | 180 |
| 10 | 58 | 190 |
| 20 | 60 | 210 |
Q. How do reaction kinetics influence this compound yield in esterification?
- Pseudo-first-order kinetics : Model the reaction rate as , where (activation energy) is derived from Arrhenius plots.
- Catalyst screening : Compare turnover frequencies (TOF) for metal catalysts (e.g., Zn²⁺ TOF = 12 h⁻¹ vs. Fe³⁺ TOF = 8 h⁻¹) to optimize efficiency .
Q. What mechanisms explain the hydrolytic instability of this compound in aqueous systems?
- Nucleophilic attack : Water reacts with the electrophilic carbonyl carbon, forming acrylic acid and acetic acid.
- pH dependence : Hydrolysis accelerates under alkaline conditions (pH >9) due to hydroxide ion activity. Stabilize emulsions using nonionic surfactants (e.g., Tween-80) .
Data Contradiction Analysis
- Stereoselectivity in Diels-Alder reactions : While maleic anhydride predominantly forms endo adducts kinetically, this compound may favor exo products thermodynamically due to lower steric hindrance. Resolve contradictions by comparing calculated ΔG values with experimental HPLC yields .
- Polymer hardness vs. flexibility : Higher this compound content increases crosslinking density but reduces processability. Balance via copolymer design (e.g., blending with lauryl acrylate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
